5-(3,4-Difluorophenyl)furan-2-carbaldehyde
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Overview
Description
5-(3,4-Difluorophenyl)furan-2-carbaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11H6F2O2 and a molecular weight of 208.16 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3,4-difluorophenyl group and an aldehyde functional group at the 2-position of the furan ring . It is a pale yellow liquid with high purity (98%) and is known for its unique reactivity and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carbaldehyde under specific conditions . One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3,4-Difluorophenyl)furan-2-carboxylic acid.
Reduction: 5-(3,4-Difluorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,4-Difluorophenyl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The furan ring and difluorophenyl group contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde
- 5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde
Uniqueness
5-(3,4-Difluorophenyl)furan-2-carbaldehyde is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds . The difluorophenyl group also imparts distinct electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H6F2O2 |
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Molecular Weight |
208.16 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
XCXHKABFFFRBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)F)F |
Origin of Product |
United States |
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